5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring fused with a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with thiazepane derivatives. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler thiophene derivative with similar reactivity.
5-Thiophen-2-ylmethylen-2-thioxothiazolidin-4-one: Another thiophene-based compound with antimicrobial and antitumor properties.
Uniqueness
5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO2S2 |
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Molecular Weight |
243.4 g/mol |
IUPAC Name |
5-(1-oxo-1,4-thiazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S2/c12-8-9-2-3-10(14-9)11-4-1-6-15(13)7-5-11/h2-3,8H,1,4-7H2 |
InChI Key |
CYCFRYYOHYWJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCS(=O)C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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